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Compound of Interest

Compound Name: 5-Fluoroquinolin-4-amine

Cat. No.: B3027855

In the landscape of modern drug discovery and materials science, quinoline derivatives stand as a cornerstone scaffold,
prized for their diverse pharmacological activities. 5-Fluoroquinolin-4-amine (CAS No. 1445-55-2) represents a key
building block within this class. The strategic placement of a fluorine atom and an amino group on the quinoline core
significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the
development of novel therapeutic agents, including kinase inhibitors and antimalarial drugs.

Given its role as a critical starting material, the unambiguous confirmation of its structure and purity is not merely a
procedural step but a foundational requirement for the integrity of subsequent research and development. This technical
guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of 5-Fluoroquinolin-4-
amine. We will move beyond a simple presentation of data, delving into the causality behind experimental choices and the
logic of spectral interpretation, equipping researchers with the practical insights needed for confident characterization.

Molecular Structure and Overview

The structural integrity of any synthetic compound underpins its function. The first step in any characterization is to
visualize the molecule and understand its key features.

e Molecular Formula: CoH7FN:2
* Molecular Weight: 162.16 g/mol

o Key Features: A bicyclic aromatic (quinoline) system, a primary aromatic amine group (-NHz) at position 4, and an
electronegative fluorine atom at position 5. These features create a unique electronic and magnetic environment, which
is reflected in the spectroscopic data.

Caption: Molecular structure of 5-Fluoroquinolin-4-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed
information about the carbon-hydrogen framework. For 5-Fluoroquinolin-4-amine, both H and *C NMR are essential,
with the added potential for 1°F NMR to directly probe the fluorine environment.
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Rationale and Experimental Choices

'H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical
shift), neighboring protons (spin-spin coupling), and their relative numbers (integration).

13C NMR: Reveals the number of non-equivalent carbons and their functional type (alkene, aromatic, etc.). Proton-
decoupled spectra are standard, providing sharp singlets for each carbon.

Choice of Solvent: A deuterated polar aprotic solvent like dimethyl sulfoxide-de (DMSO-de) is an excellent choice. It
readily dissolves the polar amine and its polarity can influence the chemical shifts of the N-H protons, often making
them visible and exchangeable with D20 for confirmation. Chloroform-d (CDCIs) is another common alternative.

Field Strength: A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion,
especially in the crowded aromatic region, simplifying the interpretation of complex coupling patterns.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Fluoroquinolin-4-amine into a clean, dry NMR
tube.

Solvent Addition: Add approximately 0.6 mL of DMSO-ds (containing 0.03% v/v tetramethylsilane, TMS, as an internal
standard) to the NMR tube.

Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.

IH NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz
instrument would include a 30-45° pulse angle, an acquisition time of ~4 seconds, a relaxation delay of 2-5 seconds,
and 8-16 scans.

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Due to the low natural abundance of 3C, more scans
are required. Typical parameters include a 30-45° pulse angle, a wide spectral width (~220 ppm), and several hundred
to a few thousand scans depending on the sample concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction
decays (FIDs). Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for *H and 13C spectra.

Data Interpretation: A Representative Spectrum

The following is a representative, annotated dataset for 5-Fluoroquinolin-4-amine, derived from established principles of

NMR spectroscopy and data from analogous structures.

Table 1: Representative *H NMR Data (400 MHz, DMSO-ds)
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Chemical Shift
(5, ppm)

Multiplicity

Coupling
Constant (J, Hz)

Integration

Assignment

Rationale

8.35

J=48Hz

1H

H2

Ortho-coupled to
H3. Deshielded by
the adjacent ring

nitrogen.

7.70

dd

J=8.4,12Hz

1H

H8

Ortho-coupled to
H7, meta-coupled
to H6. Deshielded
by proximity to the
pyridine ring.

7.55

ddd

J=8.4,72,12
Hz

1H

H7

Ortho-coupled to
H6 and H8, small
meta-coupling.

7.20

dd

J=10.4,84Hz

1H

H6

Ortho-coupled to
H7. Exhibits an
additional large
coupling due to
the adjacent
fluorine atom
(3JHF).

6.60

J=48Hz

1H

H3

Ortho-coupled to
H2. Shielded by
the strong
electron-donating
effect of the

adjacent amino

group.

6.50

s (br)

2H

-NH:2

Broad singlet due
to quadrupole
broadening from
the 1N nucleus
and potential
hydrogen bonding.
This signal would
disappear upon

D20 exchange.

Table 2: Representative 13C NMR Data (101 MHz, DMSO-de)
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Chemical Shift (6, ppm) C-F Coupling (*JCF, Hz) Assignment Rationale

Directly attached to fluorine,

resulting in a very large one-

155.5 d, J =250 C5 )
bond C-F coupling and a
significant downfield shift.
Attached to the strongly
electron-donating amino
151.0 s Cc4

group, causing a significant
downfield shift.

Quaternary carbon at the ring
148.5 s C8a junction, deshielded by the

ring nitrogen.

Deshielded by the adjacent

147.0 s Cc2 ) )
ring nitrogen.
Aromatic CH carbon in the
129.0 S C7 . .
benzene ring portion.
Exhibits a small three-bond
125.5 d,J=5 c8 )
C-F coupling ((JCF).
Exhibits a two-bond C-F
118.0 d,J=20 Cc6

coupling (2JCF).

Quaternary carbon at the ring
1155 d,J=15 Cda junction, shows two-bond C-F
coupling (2JCF).

Shielded by the strong
105.0 s C3 electron-donating effect of the
adjacent amino group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The
spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale and Experimental Choices

The primary goal is to confirm the presence of the key functional groups: the primary amine (-NHz) and the aromatic C-F
bond, as well as the quinoline ring system. The Attenuated Total Reflectance (ATR) technique is often preferred for solid
samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Experimental Protocol: FTIR-ATR Data Acquisition
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« Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of
the empty crystal to subtract atmospheric (COz, H20) absorptions.

o Sample Application: Place a small amount (a few milligrams) of the solid 5-Fluoroquinolin-4-amine powder onto the
ATR crystal.

« Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

« Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1 over the
range of 4000-400 cm~1,

« Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.

Data Interpretation: A Representative Spectrum

Table 3: Representative FTIR Data and Vibrational Assignments

Wavenumber (cm™?) Intensity Vibrational Assignment Rationale
) ) The two distinct peaks are
) Asymmetric & Symmetric N-H o .
3450, 3320 Medium, Sharp characteristic of a primary

Stretch

amine (-NHz) group[1][2].

Absorption above 3000 cm—1

3080 - 3020 Medium-Weak Aromatic C-H Stretch is typical for C-H bonds on an
sp2-hybridized carbon[3].
This bending vibration is

1640 Strong N-H Scissoring (Bend) characteristic of primary

amines[1].

1610, 1570, 1500

Strong-Medium

C=C and C=N Aromatic Ring
Stretch

Multiple strong bands in this
region are indicative of the

quinoline aromatic system[4].

Aromatic C-N Stretch & C-F

The C-F stretch for aryl
fluorides is typically a strong
band in the 1300-1200 cm~*

1250 Strong ) . .
Stretch region. This may overlap with
the strong C-N stretching
vibration[2][5].
The pattern of these strong
Aromatic C-H Out-of-Plane bands can be diagnostic of
850 - 750 Strong

Bend

the substitution pattern on the

aromatic rings.

Mass Spectrometry (MS)
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Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about
the molecule's connectivity and structural components. Electron lonization (EIl) is a common technique that induces
reproducible fragmentation.

Rationale and Experimental Choices

« lonization Method: Electron lonization (El) is a classic, high-energy technique that generates a wealth of fragment ions,
creating a characteristic "fingerprint" for the molecule. It is ideal for creating a library-searchable spectrum.

« Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient resolution to determine the mass-to-
charge ratio (m/z) of the molecular ion and its fragments to several decimal places (with high-resolution instruments),

allowing for molecular formula confirmation.

Experimental Protocol: EI-MS Data Acquisition

« Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion
probe for solid samples.

« Vaporization: Gently heat the probe to vaporize the sample into the ion source.

« |onization: Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This ejects an
electron from the molecule, forming a radical cation (Me*), the molecular ion.

« Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable cations and
neutral radicals.

+ Mass Analysis: Accelerate the resulting positive ions into the mass analyzer, which separates them based on their m/z
ratio.

o Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass
spectrum.

Data Interpretation: A Representative Spectrum

The molecular formula CeH7FN2 has an odd number of nitrogen atoms, so according to the Nitrogen Rule, its molecular
ion peak will have an odd nominal mass. The exact mass is 162.06.

Table 4: Representative High-Resolution EI-MS Fragmentation Data
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mlz Proposed Fragment Formula Rationale for Formation

The parent molecule with one
162 [M]e* (Molecular lon) [CoH7FN2]** electron removed. This
should be a prominent peak.

A characteristic fragmentation
pathway for quinolines and
135 [M - HCNJe* [CsHeF]e* other aromatic nitrogen
heterocycles is the loss of
hydrogen cyanide[2].

Loss of a diazinyl radical from

134 [M - N2H]e [CoH6F]e ) i .
the amine and ring nitrogen.
Subsequent loss of hydrogen
115 [M - HCN - HF]e* [CsHs]e* fluoride from the m/z 135

fragment.

digraph "MS Fragmentation" {

graph [fontname="sans-serif", fontsize=10];

node [shape=box, style=rounded, fontname="sans-serif", fontsize=10];
edge [fontname="sans-serif", fontsize=9];

M [label="5-Fluoroquinolin-4-amine\n[M]**\nm/z = 162", fillcolor="#F1F3F4", style=filled];
F1 [label="[CsHsF]e*\nm/z = 135", fillcolor="#F1F3F4", style=filled];
F2 [label="[CsHs]**\nm/z = 115", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- HCN"I;
F1 -> F2 [label="- HF"];
}

Caption: A plausible primary fragmentation pathway for 5-Fluoroquinolin-4-amine under EI-MS conditions.

Conclusion and Data Summary

The combination of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of 5-
Fluoroquinolin-4-amine. Each technique offers orthogonal, complementary information that, when synthesized, allows for
the unequivocal confirmation of the molecular structure.

Table 5: Consolidated Spectroscopic Data Summary
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Technique Key Data Points

H NMR Aromatic protons from & 6.6-8.4 ppm; characteristic H-F
coupling (~10 Hz) on H6; broad amine singlet at ~6.5 ppm.
9 distinct carbon signals; C5 shows large 1JCF coupling (~250

13C NMR Hz); C3 and C4 are significantly influenced by the amino
group.

ETIR Doublet N-H stretch (~3450, 3320 cm~1); strong aromatic ring
stretches (1610-1500 cm~1); strong C-F stretch (~1250 cm™1).
Odd-numbered molecular ion at m/z 162, consistent with the

MS (El)

Nitrogen Rule; key fragment from loss of HCN at m/z 135.

This guide provides the foundational data and interpretive logic necessary for any researcher working with 5-
Fluoroquinolin-4-amine, ensuring the quality and reliability of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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fluoroquinolin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or
therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or
implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of essential and advanced

chemicals, empowering scientists and researchers to drive progress in

science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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